molecular formula C5H11NO2S B13801958 L-Methionine-1-14C

L-Methionine-1-14C

Cat. No.: B13801958
M. Wt: 151.21 g/mol
InChI Key: FFEARJCKVFRZRR-QRTGCQPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Methionine-1-14C is a radiolabeled form of the essential amino acid L-methionine, where the carbon-14 isotope is incorporated at the first carbon position. This compound is widely used in biochemical and medical research due to its ability to trace metabolic pathways and study protein synthesis, methylation processes, and other cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Methionine-1-14C can be synthesized through various methods, including the incorporation of carbon-14 labeled precursors into the methionine molecule. One common method involves the use of [14C]bromoacetic acid, which reacts with homoserine to form this compound .

Industrial Production Methods: Industrial production of L-methionine typically involves chemical synthesis or microbial fermentation. Chemical synthesis often uses acrolein, methanethiol, and hydrogen cyanide as starting materials . Microbial fermentation, on the other hand, employs genetically engineered strains of Escherichia coli or Corynebacterium glutamicum to produce L-methionine from renewable resources .

Chemical Reactions Analysis

Types of Reactions: L-Methionine-1-14C undergoes various chemical reactions, including:

    Oxidation: L-methionine can be oxidized to methionine sulfoxide and further to methionine sulfone.

    Reduction: Methionine sulfoxide can be reduced back to methionine by methionine sulfoxide reductase.

    Substitution: The methyl group of methionine can be transferred to other molecules in transmethylation reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Methionine sulfoxide reductase enzyme.

    Substitution: S-adenosylmethionine (SAM) as a methyl donor.

Major Products:

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Reduction: Methionine.

    Substitution: Various methylated compounds.

Scientific Research Applications

L-Methionine-1-14C is extensively used in scientific research due to its radiolabeled nature, which allows for precise tracking and measurement in various biological processes. Some key applications include:

Mechanism of Action

L-Methionine-1-14C exerts its effects primarily through its incorporation into proteins and other biomolecules. The radiolabeled carbon allows researchers to track the compound’s movement and transformation within cells. Methionine is a precursor for S-adenosylmethionine (SAM), which is involved in methylation reactions that regulate gene expression and other cellular processes .

Comparison with Similar Compounds

    L-Methionine: The non-radiolabeled form of the amino acid.

    DL-Methionine: A racemic mixture of D- and L-methionine.

    N-Acetyl-L-Methionine: A derivative used as a dietary supplement.

Uniqueness: L-Methionine-1-14C is unique due to its radiolabeled carbon, which allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where understanding the detailed pathways and kinetics of methionine metabolism is crucial .

Properties

Molecular Formula

C5H11NO2S

Molecular Weight

151.21 g/mol

IUPAC Name

(2S)-2-amino-4-methylsulfanyl(114C)butanoic acid

InChI

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i5+2

InChI Key

FFEARJCKVFRZRR-QRTGCQPVSA-N

Isomeric SMILES

CSCC[C@@H]([14C](=O)O)N

Canonical SMILES

CSCCC(C(=O)O)N

Origin of Product

United States

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